2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE
Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both an aminosulfonyl group and an acetyloxybenzoate moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with 2-hydroxybenzoic acid (salicylic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Shares structural similarities but differs in its functional groups and reactivity.
4-Methoxyphenethylamine: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is unique due to its combination of aminosulfonyl and acetyloxybenzoate groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-acetyloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-11(20)26-15-5-3-2-4-14(15)17(22)25-10-16(21)19-12-6-8-13(9-7-12)27(18,23)24/h2-9H,10H2,1H3,(H,19,21)(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDJNYACGYWMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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